Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]
Description
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] is a fused heterocyclic compound featuring a spirocyclic architecture, where a dihydro-pyrrolopyrazine moiety is linked to an oxane (tetrahydropyran) ring via a shared spiro carbon. This structural motif imparts conformational rigidity and unique electronic properties, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERKQLTIMUKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] typically involves multi-step reactions. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the spiro compound.
Industrial Production Methods
Industrial production methods for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: The compound may inhibit specific kinases, which are enzymes involved in the regulation of cellular processes.
Antimicrobial Activity: It may disrupt the cell membrane or interfere with the replication machinery of microbes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] vs. Dispiropiperazine Derivatives (SPOPP-3/SPOPP-5)
SPOPP-3 (1) and SPOPP-5 (2) () are dispiropiperazines with acenaphthenequinone substituents. Key differences and similarities include:
- Structural Features: SPOPP-3: Spiro[2',3]-bis(acenaphthene-1'-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine.
- Biological Activity :
- Physicochemical Properties :
Table 1: Comparison with SPOPP Derivatives
| Property | SPOPP-3 (1) | Spiro[2,3-dihydro...oxane] (Inferred) |
|---|---|---|
| Molecular Formula | C22H20N2O2 | Likely C12–14H16–18N2O |
| Molecular Weight | 344.41 g/mol | ~210–230 g/mol (estimated) |
| Key Substituents | Acenaphthenequinone | Oxane ring |
| logP | 2.44 | Lower (predicted) |
| Bioactivity | Anti-proliferative (IC50 0.63–13 µM) | Unreported; potential anticancer |
Comparison with Benzoimidazole-Pyrrolopyrazine Hybrids (4BP/5BP)
- Structural Differences :
- 4BP features a fused benzoimidazole ring system, while the target compound replaces this with an oxane ring.
- Optical Properties :
- Bioapplications :
Table 2: Fluorescence and Bioimaging Potential
| Compound | Emission Maxima (nm) | Substituent Effects | Cell Permeability |
|---|---|---|---|
| 4BP (e.g., 8d) | 400–450 | Electron-withdrawing groups ↑ intensity | High |
| Target Compound | Unreported | Oxane may ↓ ACQ effect via polarity changes | Predicted moderate |
Comparison with Pyrrolo[1,2-a]pyrazine-diones ()
Hexahydro derivatives like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione () highlight conformational flexibility:
- Structural Rigidity :
- The spiro-oxane structure imposes rigidity, whereas dione derivatives adopt more flexible conformations.
- Bioactivity :
- Dione derivatives are less studied for bioactivity but serve as intermediates in peptide mimetics. The target compound’s rigidity may favor selective binding to protein targets (e.g., kinases ).
Biological Activity
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] is a nitrogen-containing heterocyclic compound characterized by its unique spiro structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
The biochemical properties of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] have been extensively studied. The compound exhibits significant interactions with various enzymes and proteins:
- Kinase Inhibition : It has shown inhibitory activity against several kinases involved in cell signaling pathways. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate phosphorylation and disrupting signal transduction pathways .
- Oxidative Stress Response : The compound interacts with proteins involved in oxidative stress responses, enhancing its antioxidant properties and offering cellular protection against reactive oxygen species .
Cellular Effects
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] on cellular processes are profound:
- Induction of Apoptosis : In cancer cells, the compound induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes .
- Metabolic Modulation : It affects the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic flux within cells .
Molecular Mechanisms
At the molecular level, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] exerts its biological effects through several mechanisms:
- Enzyme Interaction : The compound binds to target enzymes leading to inhibition of critical phosphorylation events necessary for cell signaling .
- Gene Expression Modulation : It can interact with transcription factors and regulatory proteins to alter the transcriptional activity of genes involved in cell proliferation and stress responses .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]. In vitro evaluations have demonstrated significant activity against various pathogens:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Gram-positive bacteria | 0.22 - 0.25 μg/mL | Effective against Staphylococcus aureus |
| Gram-negative bacteria | Varies | Demonstrated synergistic effects with antibiotics |
| Fungi (e.g., Candida) | Not specified | Active against certain fungal isolates |
The compound has also shown efficacy in inhibiting biofilm formation and has been identified as a potential candidate for further development in antimicrobial therapies .
Case Studies
Several case studies illustrate the biological activity of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]:
- Cancer Cell Line Studies : In a study involving various cancer cell lines, treatment with the compound resulted in significant apoptosis induction and reduced cell viability. The study highlighted its potential as an anticancer agent through modulation of apoptotic pathways .
- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against multiple bacterial strains. Results indicated that it significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics like Ciprofloxacin .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] scaffold?
- Methodology : Double cyclization reactions, as demonstrated in hybrid pyrrolo-pyrazine systems, are effective. For example, reactions with substituted o-phenylenediamines under optimized conditions (e.g., DBSA/toluene or TFA/DMSO) yield regioselective products. Reaction optimization should focus on solvent systems and acid catalysts to improve yields (e.g., 8a–8g in 65–92% yields) .
- Structural Confirmation : X-ray crystallography (e.g., CCDC 1919367) and NMR/HRMS analysis are critical for verifying regiochemistry and spiro connectivity .
Q. How can regioselectivity challenges in spiro compound synthesis be addressed?
- Methodology : Use unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) with controlled reaction conditions to isolate regioisomers (e.g., 8c and 8e). Column chromatography and crystallographic validation are essential for separation and structural assignment .
Q. What analytical techniques are recommended for characterizing spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] derivatives?
- Methodology :
- 1H/13C NMR : Assign proton environments and confirm substitution patterns (e.g., aromatic protons in 8x at δ 7.8–8.2 ppm) .
- HRMS (ESI-QTOF) : Validate molecular weights (e.g., [M + Na]+ for 8c: 324.0907) .
- X-ray Diffraction : Resolve spirocyclic geometry and torsional angles .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of spiro-pyrrolo-pyrazine derivatives?
- Methodology : Compare analogs via structure-activity relationship (SAR) studies. For example:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance antimicrobial activity, while methoxy groups may improve solubility .
- Spiro vs. Non-Spiro : Spirocyclic variants (e.g., hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]) exhibit unique binding modes compared to saturated derivatives due to conformational rigidity .
Q. How can contradictory data in reaction yields or biological activities be resolved?
- Methodology :
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) affecting yields. For instance, TFA/DMSO may underperform vs. DBSA/toluene for sterically hindered substrates .
- Biological Replicates : Conduct dose-response assays in triplicate to account for variability in antimicrobial or antioxidant activity .
Q. What computational approaches are suitable for predicting the binding affinity of spiro-pyrrolo-pyrazines to biological targets?
- Methodology :
- Molecular Docking : Simulate interactions with enzymes (e.g., aldose reductase for diabetic complications) using software like AutoDock. Compare results with experimental IC50 values .
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with activity data to prioritize synthetic targets .
Q. How can spiro compound stability under physiological conditions be assessed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
